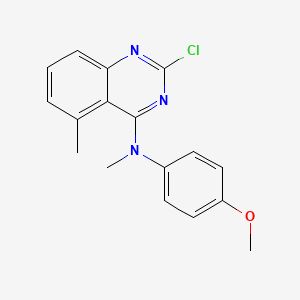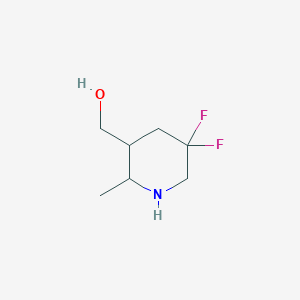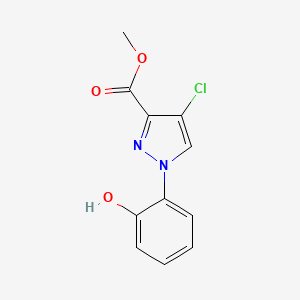
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
-
Protection of the Amine Group: : The amine group of 4-ethylpyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
-
Carboxylation: : The protected amine is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using various carboxylating agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
-
Deprotection Reactions: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Strong acids like TFA or HCl in solvents such as dichloromethane or methanol are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid has several scientific research applications:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
-
Medicinal Chemistry: : The compound is employed in the design and synthesis of pharmaceutical agents, where the Boc group serves as a protecting group for amines during multi-step synthesis .
-
Materials Science: : It is used in the development of novel materials, including polymers and nanomaterials, where its unique structure imparts specific properties to the final product.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Another Boc-protected pyrrolidine derivative used in organic synthesis.
1-Boc-4-bromopiperidine: A Boc-protected piperidine derivative used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position of the pyrrolidine ring, which can influence its reactivity and the properties of the final products. This structural feature distinguishes it from other Boc-protected pyrrolidine derivatives and can be exploited in the design of specific molecules for targeted applications.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
LEFBERMUUFOGBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


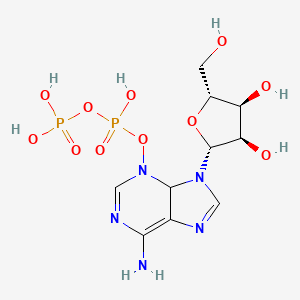
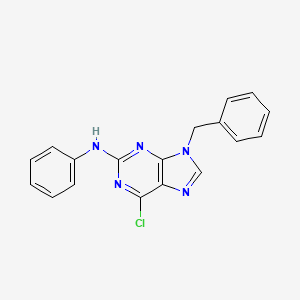
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
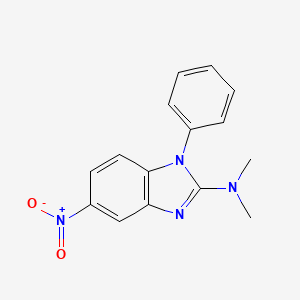
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
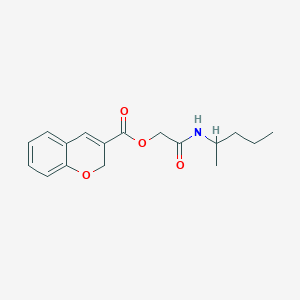
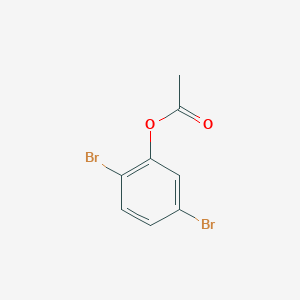
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
